2-Butoxy-3-chloropyridin-4-OL

Description

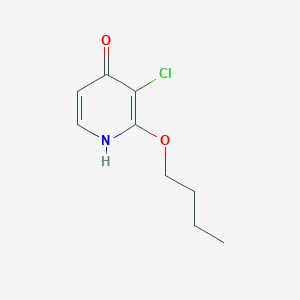

Structure

3D Structure

Properties

IUPAC Name |

2-butoxy-3-chloro-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2/c1-2-3-6-13-9-8(10)7(12)4-5-11-9/h4-5H,2-3,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXPIVZZSOTKOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=O)C=CN1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Butoxy 3 Chloropyridin 4 Ol

Strategic Approaches to the Core Pyridine (B92270) Nucleus

The formation of the central pyridine ring is the foundational step in the synthesis of complex derivatives. This can be accomplished either by constructing the ring from acyclic precursors through cyclization reactions or by modifying a simpler, pre-formed pyridine scaffold through functional group interconversions.

Cyclization Reactions for Pyridine Ring Formation

The de novo synthesis of substituted pyridines from acyclic precursors offers a powerful method for controlling the substitution pattern from the outset. Various cycloaddition and condensation strategies have been developed for this purpose.

[4+2] Cycloadditions: Diels-Alder reactions represent a key approach where the pyridine nitrogen can be incorporated into either the diene or the dienophile component. nih.gov For instance, vinylallenes can undergo cycloaddition with sulfonyl cyanides to generate isopyridine intermediates, which then aromatize to form highly substituted pyridines. acs.org

[2+2+2] Cycloadditions: The transition-metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles has emerged as a straightforward and efficient method for assembling pyridine derivatives. Cobalt-catalyzed versions of this reaction are particularly noted for their versatility and economy.

Formal (3+3) Cycloadditions: An organocatalyzed, formal (3+3) cycloaddition between enamines and unsaturated aldehydes or ketones provides a practical route to tri- or tetrasubstituted pyridine scaffolds bearing diverse functional groups. acs.org

Cascade Reactions: Simple, modular methods can prepare highly substituted pyridines through a cascade reaction involving a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation. nih.gov

These methods allow for the construction of specific substitution patterns, although they are often tailored to particular substitution classes and may require careful selection of starting materials to achieve the desired 2,3,4-substitution pattern of the target molecule.

Table 1: Selected Cyclization Strategies for Pyridine Ring Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Reference |

|---|---|---|---|

| [4+2] Cycloaddition | Vinylallenes + Sulfonyl Cyanides | Thermal or base-mediated aromatization | acs.org |

| [2+2+2] Cycloaddition | Alkynes + Nitriles | Transition metal catalyst (e.g., Cobalt) | |

| Formal (3+3) Cycloaddition | Enamines + Unsaturated Aldehydes | Organocatalyst (e.g., FeCl₃, pyrrolidine HCl) | acs.org |

Functional Group Interconversions on Precursor Scaffolds

An alternative and often more practical approach involves starting with a commercially available, simpler pyridine derivative and sequentially introducing the required functional groups. This strategy relies on well-understood functional group interconversion (FGI) reactions. A plausible FGI-based synthesis for a related compound, 5-chloro-2,3-dihydroxypyridine, illustrates this principle effectively. The process begins with 2-amino-5-chloropyridine and proceeds through a series of steps:

Diazotization and Hydrolysis: The initial amino group is converted to a hydroxyl group to yield 2-hydroxy-5-chloropyridine. google.com

Nitration: The resulting hydroxypyridine is nitrated to introduce a nitro group at the C-3 position, forming 2-hydroxy-3-nitro-5-chloropyridine. google.com

Reduction: The nitro group is then reduced to an amino group, yielding 2-hydroxy-3-amino-5-chloropyridine. google.com

Final Diazotization: A final diazotization and hydrolysis step converts the C-3 amino group into a hydroxyl group, affording the target 2,3-dihydroxy-5-chloropyridine. google.com

This multi-step pathway demonstrates how the strategic application of fundamental organic reactions can be used to build complexity on a simple heterocyclic core, providing a viable route to the 3-chloro-4-hydroxypyridine scaffold needed for the final target molecule.

Regioselective Functionalization at C-2, C-3, and C-4 Positions

Achieving precise control over the placement of substituents on the pyridine ring is a central challenge in heterocyclic chemistry. eurekaselect.com For a molecule like 2-Butoxy-3-chloropyridin-4-ol, the regioselective installation of the chloro and butoxy groups is critical. Modern synthetic methods, including directed metalation and transition-metal-catalyzed C-H activation, offer powerful solutions to this challenge. dntb.gov.ua

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. The strategy involves a Directed Metalation Group (DMG) that coordinates to a strong base (typically an organolithium reagent), directing deprotonation to the adjacent ortho position. acs.org

In the context of synthesizing this compound, the hydroxyl group at the C-4 position could be converted into a potent DMG, such as an O-carbamate (e.g., -OCONEt₂). This group would effectively direct a lithium base to deprotonate the C-3 position. The resulting ortho-lithiated intermediate can then be trapped with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or hexachloroethane (C₂Cl₆), to install the chloro substituent with high regioselectivity. The O-carbamate group is known to be a more powerful DMG than other common groups like methoxy or chloro, ensuring the desired site-selectivity. acs.org

Palladium-Catalyzed Cross-Coupling Reactions at Pyridine C-H Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted pyridines. While traditionally focused on coupling reactions at pre-functionalized positions (e.g., with halides), modern advancements have enabled the direct functionalization of C-H bonds. This C-H activation approach avoids the need for pre-functionalization, offering a more atom-economical and efficient synthetic route.

For the target molecule, a hypothetical C-H chlorination at the C-3 position of a 2-butoxy-pyridin-4-ol precursor could be envisioned. This would involve a palladium catalyst and a suitable chlorine-atom transfer reagent. The innate reactivity of the pyridine ring and the electronic influence of the existing butoxy and hydroxyl groups would play a crucial role in directing the regioselectivity of such a transformation. While direct C-H functionalization can sometimes lead to mixtures of isomers, the development of specialized ligands and reaction conditions continues to improve the selectivity of these powerful reactions. nih.govchemrxiv.org

Ethereal Linkage Formation via Butoxylation Protocols

The final key transformation in the synthesis of this compound is the formation of the 2-butoxy ether linkage. This is most commonly achieved via a nucleophilic aromatic substitution (SₙAr) reaction, a class of reaction well-suited for electron-deficient rings like pyridine.

A suitable precursor for this step would be a 2,3-dichloro-pyridin-4-ol. The chlorine atom at the C-2 position is significantly more activated towards nucleophilic attack than the chlorine at C-3 due to its proximity to the electron-withdrawing ring nitrogen. This inherent difference in reactivity allows for a selective substitution.

The reaction typically involves treating the dichloropyridine precursor with sodium butoxide (NaOBu) in a suitable solvent. The butoxide anion acts as the nucleophile, displacing the C-2 chloride to form the desired 2-butoxy ether linkage. This type of selective substitution on dihalopyridines is a well-established synthetic strategy. google.com For example, 2,6-dichloropyridine can be selectively reacted with alkoxides to generate 2-alkoxy-6-chloropyridine compounds. google.com The reaction temperature can be controlled to optimize selectivity and yield, typically ranging from 20-80 °C. google.com

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| 2-isopropyl-4-methylpyridin-3-amine |

| 2,6-dimethylphenol |

| ortho-cresol |

| 2,6-dimethylphenyl diethylcarbamate |

| 2-methoxy O-carbamate |

| 2,3-dichloropyridine |

| 3-chloro-N-phenyl-pyridin-2-amine |

| 5-chloro-2,3-dihydroxypyridine |

| 2-amino-5-chloropyridine |

| 2-hydroxy-5-chloropyridine |

| 2-hydroxy-3-nitro-5-chloropyridine |

| 2-hydroxy-3-amino-5-chloropyridine |

| 2,3-dichloro-pyridin-4-ol |

| 2,6-dichloropyridine |

| sodium butoxide |

| N-chlorosuccinimide |

| hexachloroethane |

Alcoholysis of Halopyridines

The alcoholysis of halopyridines is a direct method for the formation of alkoxypyridines. This nucleophilic aromatic substitution (SNAr) reaction typically involves the displacement of a halide (commonly chloride or bromide) from an electron-deficient pyridine ring by an alkoxide. For the synthesis of this compound, a potential precursor would be a 2,3-dihalopyridin-4-ol derivative.

The reaction proceeds by the addition of a butoxide nucleophile, generated from butanol and a strong base like sodium hydroxide or potassium hydroxide, to the halopyridine. The electron-withdrawing nature of the pyridine nitrogen and other substituents facilitates the attack of the nucleophile. The reaction mechanism involves the formation of a negatively charged intermediate known as a Meisenheimer complex, which then eliminates the halide ion to yield the 2-butoxy-substituted product. The choice of solvent and temperature is crucial for optimizing the reaction rate and minimizing side reactions.

| Precursor | Reagent | Base | Solvent | Typical Conditions | Product |

| 2,3-Dichloropyridin-4-ol | n-Butanol | KOH | DMSO | 80-120 °C | This compound |

| 2-Bromo-3-chloropyridin-4-ol | n-Butanol | NaH | THF | Reflux | This compound |

Mitsunobu Reaction and Related Etherification Methods

The Mitsunobu reaction is a versatile and powerful method for forming C-O bonds with stereochemical inversion at the alcohol carbon. organic-chemistry.orgnih.gov In the context of synthesizing this compound, this reaction would typically involve coupling a 3-chloro-2-hydroxypyridin-4-ol precursor (acting as the nucleophile) with butanol (acting as the alcohol component). However, the standard Mitsunobu protocol involves the activation of an alcohol to facilitate nucleophilic attack by a pronucleophile with a pKa typically below 13. researchgate.net

The reaction is mediated by a combination of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govresearchgate.net The triphenylphosphine and DEAD combine to form a phosphonium salt intermediate. organic-chemistry.org This intermediate activates the alcohol, making it a good leaving group. The acidic pronucleophile then displaces the activated hydroxyl group to form the desired ether. organic-chemistry.org This reaction is known for its mild conditions and broad substrate scope. nih.gov The use of the Mitsunobu reaction allows for the etherification of sterically hindered alcohols and can be a key step in the total synthesis of various natural products. nih.gov

| Substrate (Pronucleophile) | Reagent (Alcohol) | Activating Agents | Solvent | Typical Conditions | Product |

| 3-Chloro-pyridin-2,4-diol | n-Butanol | PPh₃, DEAD | THF | 0 °C to RT | This compound |

| 3-Chloro-pyridin-2,4-diol | n-Butanol | PPh₃, DIAD | Dioxane | Room Temperature | This compound |

Halogenation Protocols for the C-3 Position

Introducing a chlorine atom specifically at the C-3 position of the 2-butoxypyridine-4-ol intermediate is a key challenge that can be addressed through several halogenation strategies.

Direct Electrophilic Chlorination

Direct electrophilic chlorination involves the reaction of the 2-butoxypyridin-4-ol substrate with an electrophilic chlorine source. The pyridine ring is generally electron-deficient and less reactive towards electrophiles than benzene. However, the presence of activating groups, such as the hydroxyl at C-4 and the butoxy group at C-2, increases the electron density of the ring, making it more susceptible to electrophilic attack.

Common chlorinating agents for this purpose include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and chlorine gas (Cl₂). The regioselectivity of the chlorination is directed by the existing substituents. The powerful ortho, para-directing nature of the hydroxyl group at C-4 and the alkoxy group at C-2 favors substitution at the C-3 and C-5 positions. Careful control of reaction conditions, such as temperature and solvent, is necessary to achieve selective chlorination at the desired C-3 position and to avoid over-halogenation or other side reactions.

| Substrate | Chlorinating Agent | Solvent | Typical Conditions | Product |

| 2-Butoxypyridin-4-ol | N-Chlorosuccinimide (NCS) | Acetonitrile (B52724) | Room Temperature | This compound |

| 2-Butoxypyridin-4-ol | Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane | 0 °C to RT | This compound |

| 2-Butoxypyridin-4-ol | Chlorine (Cl₂) | Acetic Acid | Room Temperature | This compound |

Halogen Exchange Reactions

Halogen exchange reactions provide an alternative route to introduce a chlorine atom at the C-3 position. science.gov This strategy begins with a precursor that has a different halogen, typically bromine or iodine, at the C-3 position. These halogens can often be introduced with high regioselectivity and can then be displaced by chloride.

This transformation, often referred to as a Finkelstein-type reaction for alkyl halides, can be adapted for aromatic systems, although it often requires catalysis. science.gov Metal-mediated halogen exchange processes are particularly effective. science.gov For instance, reacting a 3-bromo or 3-iodopyridine derivative with a chloride source, such as copper(I) chloride or hydrochloric acid in the presence of a suitable catalyst, can facilitate the exchange. The relative bond strengths (C-I < C-Br < C-Cl) and the reaction equilibrium often drive the transformation. This method is valuable for accessing specific halogenated isomers that may be difficult to obtain through direct halogenation. science.govgoogle.com

| Precursor | Chlorine Source | Catalyst/Medium | Typical Conditions | Product |

| 2-Butoxy-3-bromopyridin-4-ol | Copper(I) Chloride | DMF | 120-150 °C | This compound |

| 2-Butoxy-3-iodopyridin-4-ol | Hydrochloric Acid | Acetic Acid | Reflux | This compound |

Advanced Catalytic Methods in this compound Synthesis

Modern synthetic chemistry heavily relies on transition metal catalysis to form C-O and C-Cl bonds with high efficiency and selectivity, offering milder alternatives to traditional methods.

Transition Metal Catalysis for C-O and C-Cl Bond Formation

Transition metal catalysis has become an indispensable tool for constructing complex organic molecules. mdpi.com In the synthesis of this compound, these methods can be applied to form both the C-O ether bond and the C-Cl bond.

C-O Bond Formation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination analogues for etherification) can be used to form the 2-butoxy group. This would involve coupling a 2-halopyridine precursor (e.g., 2,3-dichloro-pyridin-4-ol) with butanol in the presence of a suitable palladium or copper catalyst, a ligand (e.g., a phosphine ligand for palladium), and a base. These catalytic systems are often tolerant of a wide range of functional groups and can proceed under relatively mild conditions.

C-Cl Bond Formation: While direct electrophilic chlorination is common, transition metal catalysis can also be employed for C-H chlorination. Catalytic systems, for example, those based on palladium, can direct the chlorination of a specific C-H bond through the use of a directing group. Alternatively, a Sandmeyer-type reaction on a 3-aminopyridine precursor, catalyzed by copper(I) chloride, provides a classic and reliable method for introducing the chlorine atom. Rhodium and Iridium complexes have also been explored for C-H activation and functionalization of pyridine rings. nih.govnih.gov

The development of metal-catalyzed reactions for pyridine synthesis and functionalization is an active area of research, aiming for more atom-efficient and sustainable processes. acsgcipr.org

| Reaction Type | Precursor | Reagents | Catalyst System | Product |

| C-O Coupling | 2,3-Dichloropyridin-4-ol | n-Butanol, NaOtBu | Pd₂(dba)₃, XPhos | This compound |

| C-O Coupling | 2,3-Dichloropyridin-4-ol | n-Butanol, Cs₂CO₃ | CuI, Phenanthroline | This compound |

| C-Cl Formation | 3-Amino-2-butoxypyridin-4-ol | NaNO₂, HCl, CuCl | Aqueous | This compound |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in organic synthesis, offering an alternative to metal-based catalysts and enabling novel transformations. While a specific organocatalytic route for the de novo synthesis of this compound has not been explicitly reported, plausible strategies can be envisioned based on established organocatalytic reactions for the formation of substituted pyridin-4-ones.

One potential approach involves a domino Michael addition/cyclization sequence catalyzed by a chiral secondary amine, such as a derivative of proline. This strategy would involve the reaction of a suitably functionalized enamine or enolate with an α,β-unsaturated carbonyl compound, followed by an intramolecular condensation to form the pyridin-4-one ring. For the synthesis of this compound, the starting materials would need to be carefully selected to introduce the required butoxy, chloro, and hydroxyl functionalities.

A hypothetical organocatalytic route could commence with the reaction of a butoxy-containing β-ketoester with a chloro-substituted enone in the presence of an organocatalyst. The catalyst would facilitate the initial Michael addition, and subsequent cyclization and tautomerization would yield the desired pyridin-4-ol scaffold. The choice of catalyst and reaction conditions would be crucial for achieving high yield and stereoselectivity, if applicable.

| Step | Reactants | Catalyst | Proposed Conditions | Expected Outcome |

| 1 | Butoxy-β-ketoester, Chloro-α,β-unsaturated ketone | Proline derivative | Organic solvent, Room temperature | Michael adduct |

| 2 | Michael adduct | Acid or Base | Heating | Cyclized pyridin-4-one |

| 3 | Pyridin-4-one | - | Tautomerization | This compound |

Recent advancements in photochemical organocatalysis could also offer a pathway for the functionalization of a pre-existing pyridine ring to introduce the desired substituents. For instance, a dithiophosphoric acid catalyst could be employed for the C-H functionalization of a pyridine derivative. acs.org

Multicomponent Reaction Strategies for Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. bohrium.com Several MCRs are known for the synthesis of substituted pyridines and could be adapted for the construction of this compound. acsgcipr.orgresearchgate.net

One of the most well-known MCRs for pyridine synthesis is the Hantzsch reaction. A modified Hantzsch-type reaction could potentially be employed, although it typically yields dihydropyridines that require a subsequent oxidation step. acsgcipr.org A more direct approach might involve a [3+3] cycloaddition strategy.

A plausible three-component reaction for the synthesis of the target molecule could involve the condensation of a β-enaminone, an active methylene compound, and a source of the butoxy and chloro groups. For instance, the reaction of a butoxy-substituted enamine, a chlorinated active methylene compound like chloroacetonitrile, and a 1,3-dicarbonyl compound in the presence of a suitable catalyst could lead to the formation of the this compound scaffold in a single step.

The reaction of lithiated alkoxyallenes with nitriles and carboxylic acids represents a flexible three-component approach to highly substituted pyridin-4-ol derivatives. chim.it This method could be adapted by using a butoxyallene, a nitrile, and a chloro-substituted carboxylic acid to assemble the desired product.

| Reaction Type | Component 1 | Component 2 | Component 3 | Potential Catalyst | Key Features |

| Modified Hantzsch | β-ketoester | Aldehyde | Ammonia source | Acid or base | Forms dihydropyridine intermediate |

| [3+3] Cycloaddition | Enaminone | Chloro-α,β-unsaturated ketone | - | Lewis acid | Direct formation of pyridin-4-one |

| Allene-based MCR | Lithiated butoxyallene | Nitrile | Chloro-carboxylic acid | - | High flexibility and substitution patterns chim.it |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is crucial for the development of sustainable and environmentally friendly synthetic processes. For the synthesis of this compound, several green chemistry strategies can be considered.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate many organic reactions, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating. mdpi.com The application of microwave technology to the proposed organocatalytic or multicomponent reactions could enhance their efficiency and reduce energy consumption. For example, microwave-assisted amination of chloropyridines has been reported to be highly efficient. nih.govnih.govrsc.org

Use of Green Catalysts: Employing non-toxic and recyclable catalysts is a cornerstone of green chemistry. Organocatalysts are generally considered more environmentally benign than many metal-based catalysts. Furthermore, the use of solid-supported catalysts, such as sulfonic acid-functionalized nano zeolite NaY, can facilitate catalyst recovery and reuse, minimizing waste. rsc.org

Atom Economy and Solvent Selection: Multicomponent reactions are inherently atom-economical as they incorporate the majority of the starting material atoms into the final product. bohrium.com The choice of solvents is also critical. Whenever possible, reactions should be conducted in greener solvents, such as water or bio-based solvents, or under solvent-free conditions. A one-pot, four-component annulation for the synthesis of tetraarylpyridines has been described to occur under solvent-free conditions with only water as a byproduct, showcasing a highly eco-friendly approach. acs.org

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefits |

| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times, lower energy consumption |

| Use of Catalysis | Organocatalysts, recyclable solid acids rsc.org | Avoidance of toxic metals, catalyst reuse, reduced waste |

| Atom Economy | Multicomponent reaction strategies | High efficiency, minimal byproduct formation |

| Safer Solvents and Reaction Conditions | Use of water or bio-solvents, solvent-free reactions acs.org | Reduced environmental impact, improved safety |

Mechanistic Investigations of 2 Butoxy 3 Chloropyridin 4 Ol Chemical Reactivity

Electrophilic Aromatic Substitution Pathways on the Pyridine (B92270) Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, a consequence of the electron-withdrawing effect of the nitrogen atom. However, the substituents on the 2-Butoxy-3-chloropyridin-4-ol ring significantly influence its reactivity. The butoxy group at C-2 and the hydroxyl group at C-4 are electron-donating groups, which activate the ring towards electrophilic attack. Conversely, the chloro group at C-3 is an electron-withdrawing group that deactivates the ring.

The directing effects of these substituents play a crucial role in determining the position of electrophilic attack. The powerful activating and ortho-, para-directing effects of the hydroxyl group at C-4, along with the activating effect of the C-2 butoxy group, would primarily direct incoming electrophiles to the C-5 position. The C-3 position is sterically hindered and electronically deactivated by the chloro group. Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to occur predominantly at the C-5 position.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 2-Butoxy-3-chloro-5-nitropyridin-4-ol |

| Bromination | Br₂/FeBr₃ | 2-Butoxy-5-bromo-3-chloropyridin-4-ol |

| Sulfonation | SO₃/H₂SO₄ | 2-Butoxy-3-chloro-4-hydroxypyridine-5-sulfonic acid |

Nucleophilic Substitution Reactions at the C-3 Chloro Position

The chloro group at the C-3 position of this compound is susceptible to nucleophilic substitution, a common reaction for halopyridines. The pyridine nitrogen atom facilitates this reaction by stabilizing the intermediate Meisenheimer complex.

Amination Reactions

The displacement of the C-3 chloro group by various amines can be achieved to synthesize a range of 3-aminopyridine derivatives. These reactions are typically carried out in the presence of a base and often require elevated temperatures. The nature of the amine, the solvent, and the reaction conditions can influence the yield and rate of the reaction. For instance, reactions with primary and secondary amines would lead to the corresponding secondary and tertiary 3-aminopyridine derivatives.

| Nucleophile | Reaction Conditions | Product |

| Ammonia | High pressure, catalyst | 3-Amino-2-butoxypyridin-4-ol |

| Diethylamine | Heat, base | 2-Butoxy-3-(diethylamino)pyridin-4-ol |

| Aniline | Palladium catalyst, base | 2-Butoxy-3-(phenylamino)pyridin-4-ol |

Thiylation Reactions

The chloro group can also be displaced by sulfur nucleophiles to introduce a thiol or thioether functionality at the C-3 position. These reactions are valuable for the synthesis of sulfur-containing heterocyclic compounds. The use of sodium sulfide or thiols in the presence of a base can lead to the formation of the corresponding 3-thiol or 3-thioether derivatives.

| Nucleophile | Reaction Conditions | Product |

| Sodium hydrosulfide | Polar aprotic solvent | 2-Butoxy-3-mercaptopyridin-4-ol |

| Sodium thiophenoxide | Heat | 2-Butoxy-4-hydroxy-3-(phenylthio)pyridine |

| Ethanethiol | Base | 2-Butoxy-3-(ethylthio)pyridin-4-ol |

Cyanation and Related Transformations

The introduction of a cyano group at the C-3 position can be accomplished through nucleophilic substitution using a cyanide salt, such as potassium or copper(I) cyanide. This transformation is a valuable synthetic tool as the cyano group can be further converted into other functional groups like carboxylic acids, amides, or amines.

| Reagent | Reaction Conditions | Product |

| KCN | DMSO, heat | 2-Butoxy-4-hydroxy-3-cyanopyridine |

| CuCN | DMF, heat | 2-Butoxy-4-hydroxy-3-cyanopyridine |

Reactions Involving the C-4 Hydroxyl Group

The C-4 hydroxyl group of this compound behaves as a typical phenol, undergoing reactions such as O-alkylation and O-acylation. These reactions are useful for modifying the properties of the molecule and for introducing further functionalities.

O-Alkylation and O-Acylation Reactions

O-alkylation can be achieved by treating the compound with an alkyl halide in the presence of a base, such as sodium or potassium carbonate. This reaction leads to the formation of the corresponding 4-alkoxy derivative. Similarly, O-acylation can be performed using an acyl chloride or anhydride in the presence of a base like pyridine or triethylamine to yield the 4-acyloxy derivative.

| Reaction | Reagent | Base | Product |

| O-Methylation | Methyl iodide | K₂CO₃ | 2-Butoxy-3-chloro-4-methoxypyridine |

| O-Ethylation | Ethyl bromide | NaH | 2-Butoxy-3-chloro-4-ethoxypyridine |

| O-Acetylation | Acetic anhydride | Pyridine | (2-Butoxy-3-chloropyridin-4-yl) acetate |

| O-Benzoylation | Benzoyl chloride | Triethylamine | (2-Butoxy-3-chloropyridin-4-yl) benzoate |

Formation of Ether and Ester Derivatives

The hydroxyl group at the C-4 position is a key site for functionalization, readily undergoing etherification and esterification reactions. These transformations are crucial for modifying the molecule's solubility, lipophilicity, and biological activity.

Etherification (O-Alkylation): The formation of ether derivatives at the C-4 position typically proceeds via a Williamson ether synthesis. The pyridin-4-ol is first deprotonated with a suitable base to form a pyridin-4-olate anion. This ambident nucleophile can theoretically be alkylated at either the oxygen or the ring nitrogen. ysu.edu However, O-alkylation is often favored for 4-hydroxypyridines, especially under conditions that promote thermodynamic control. ysu.edu The choice of base, solvent, and alkylating agent can influence the ratio of N- to O-alkylation.

Common reagents and conditions include:

Base: Sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).

Alkylating Agent: Alkyl halides (e.g., methyl iodide, benzyl bromide) or alkyl sulfates.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN).

The reaction mechanism involves the nucleophilic attack of the oxygen anion on the electrophilic carbon of the alkylating agent in an Sₙ2 reaction.

Esterification (O-Acylation): Ester derivatives are synthesized by reacting the C-4 hydroxyl group with an acylating agent. This reaction is typically performed in the presence of a base to neutralize the acidic byproduct. Standard acylation methods using acid chlorides or anhydrides are highly effective. nih.gov The use of pyridine as both a solvent and a base is a common practice for O-acetylation with acetic anhydride. nih.gov For less reactive acylating agents, a catalyst such as 4-dimethylaminopyridine (DMAP) may be employed to accelerate the reaction.

Common reagents and conditions include:

Acylating Agent: Acyl chlorides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides (e.g., acetic anhydride).

Base/Catalyst: Pyridine, triethylamine (Et₃N), or catalytic DMAP.

Solvent: Aprotic solvents like dichloromethane (DCM), pyridine, or tetrahydrofuran (THF).

The mechanism involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate).

| Transformation | Reagents | Typical Conditions | Product |

|---|---|---|---|

| O-Alkylation (Etherification) | Alkyl Halide (R-X), Base (e.g., K₂CO₃, NaH) | DMF or MeCN, Room Temp. to 80°C | 2-Butoxy-3-chloro-4-alkoxypyridine |

| O-Acylation (Esterification) | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine, Et₃N) | DCM or Pyridine, 0°C to Room Temp. | 2-Butoxy-3-chloropyridin-4-yl ester |

Transformations at the C-2 Butoxy Moiety

The butoxy group at the C-2 position offers another avenue for modifying the parent molecule, either through cleavage of the ether bond or by functionalizing the butyl chain itself.

The C(2)-O bond of the 2-butoxypyridine is an aryl-alkyl ether linkage that can be cleaved under specific conditions. Common methods for O-dealkylation include treatment with strong protic acids or Lewis acids. acsgcipr.org

Acid-Catalyzed Cleavage: Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond. The reaction is initiated by protonation of the ether oxygen, making it a better leaving group. A subsequent nucleophilic attack by the halide ion on the butyl group (Sₙ2) or formation of a butyl carbocation (Sₙ1) leads to the formation of 2-hydroxy-3-chloropyridin-4-ol and the corresponding butyl halide.

Lewis Acid-Mediated Cleavage: Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃) are highly effective for cleaving aryl ethers under milder conditions than strong protic acids. The Lewis acid coordinates to the ether oxygen, weakening the C-O bond and facilitating its cleavage.

Nucleophilic Displacement: The 2-alkoxy group on a pyridine ring can also be displaced by strong nucleophiles. For instance, in the presence of a Lewis acid catalyst, 2-alkoxypyridines can react with amines to yield 2-aminopyridines, demonstrating a facile C-N bond formation via cleavage of the C-O ether bond. nih.gov

| Reaction | Reagent | Mechanism | Products |

|---|---|---|---|

| Ether Cleavage | HBr or HI | Protonation followed by Sₙ1/Sₙ2 | 2-Hydroxy-3-chloropyridin-4-ol + Butyl Halide |

| Ether Cleavage | BBr₃ | Lewis acid coordination | 2-Hydroxy-3-chloropyridin-4-ol |

| Ether Exchange | Amine (R-NH₂), Lewis Acid | Nucleophilic aromatic substitution | 2-(Alkylamino)-3-chloropyridin-4-ol |

Modifying the butyl chain while it is attached to the pyridine ring presents a synthetic challenge due to the multiple C-H bonds. However, strategies for selective functionalization can be envisioned.

Radical Halogenation: Free-radical bromination using N-bromosuccinimide (NBS) could potentially introduce a bromine atom onto the butyl chain. The position alpha to the ether oxygen is often susceptible to such reactions, although selectivity can be poor, leading to a mixture of products. The resulting alkyl bromide could then serve as a handle for subsequent nucleophilic substitution reactions.

Oxidation: Strong oxidizing agents could potentially oxidize the butyl chain, for example, at the terminal methyl group to a carboxylic acid or at a secondary carbon to a ketone. However, such conditions might also affect the sensitive pyridine ring and its other substituents, leading to low yields and side products.

Directed C-H Functionalization: Advanced catalytic methods for regioselective C-H functionalization of alkyl chains are an area of active research. nih.gov These methods could potentially allow for the introduction of functional groups at specific positions, such as the terminal (ω) or sub-terminal (ω-1) carbons, offering a more controlled approach than traditional radical reactions.

Ring Opening and Rearrangement Mechanisms

The pyridine ring is an aromatic system characterized by significant resonance stabilization, making it generally resistant to ring-opening and rearrangement reactions under typical laboratory conditions. Such transformations usually require high energy input or specific enzymatic catalysis.

While chemical ring-opening of this compound is not a commonly reported reaction, studies on the microbial metabolism of related hydroxypyridines provide mechanistic insights into potential pathways. For example, the biodegradation of 4-hydroxypyridine in certain bacteria involves an initial hydroxylation followed by ring cleavage mediated by a dioxygenase enzyme. nih.govmdpi.com This enzymatic process opens the pyridine ring between C-2 and C-3, leading to the formation of acyclic intermediates that are further metabolized. nih.gov

Rearrangements of the pyridine skeleton itself are also rare. However, transformations involving substituents are more common. For instance, the rearrangement of pyridine N-oxides with acetic anhydride is a well-known reaction that leads to the formation of pyridone derivatives. acs.org While the subject molecule is not an N-oxide, this illustrates that skeletal rearrangements of the pyridine core are less favorable than reactions involving its substituents or related oxidized forms.

Oxidation and Reduction Chemistry of the Pyridine Nucleus and Substituents

The redox chemistry of this compound involves several potential sites: the pyridine nitrogen, the aromatic ring, and the chloro substituent.

Oxidation: The pyridine ring is electron-deficient and generally resistant to electrophilic attack and oxidation. The most common oxidative transformation is the N-oxidation of the ring nitrogen atom. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid, to form the corresponding pyridine-N-oxide. bhu.ac.in The formation of the N-oxide significantly alters the reactivity of the pyridine ring, making the C-4 position more susceptible to nucleophilic attack and the C-2/C-6 positions more activated towards electrophiles. bhu.ac.in

Reduction:

Ring Reduction: The pyridine ring can be fully reduced to the corresponding piperidine derivative via catalytic hydrogenation. This is typically carried out using hydrogen gas (H₂) over a noble metal catalyst such as palladium (Pd), platinum (Pt), or rhodium (Rh) under pressure. Milder, metal-free methods for the dearomatization of pyridines to dihydropyridines have also been developed. nih.gov Titanium-based catalysts have also shown efficacy in the reduction of N-heteroarenes. chemrxiv.org

Hydrodechlorination: The chlorine atom at the C-3 position can be removed via catalytic hydrogenation, a process known as hydrodechlorination. This reaction often occurs under similar conditions to ring reduction, typically using a palladium catalyst (e.g., Pd/C) in the presence of a base (e.g., triethylamine or sodium acetate) to neutralize the HCl formed. The choice of catalyst and reaction conditions can allow for selective dechlorination without reduction of the pyridine ring.

| Reaction Type | Reagent/Conditions | Affected Moiety | Product |

|---|---|---|---|

| N-Oxidation | m-CPBA or H₂O₂/AcOH | Pyridine Nitrogen | This compound N-oxide |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Pyridine Ring | 2-Butoxy-3-chloropiperidin-4-ol |

| Hydrodechlorination | H₂, Pd/C, Base (e.g., Et₃N) | C-3 Chloro group | 2-Butoxypyridin-4-ol |

Derivatization for Advanced Chemical Probe Development

Chemical probes are molecules designed to study biological systems or detect specific analytes. Derivatizing this compound by introducing reporter groups (e.g., fluorophores) or reactive handles can transform it into a tool for chemical biology or analytical sensing. The C-4 hydroxyl group is an ideal site for such modifications.

Strategies for Derivatization:

Attachment of Fluorophores: The molecule can be rendered fluorescent by attaching a fluorophore. This can be achieved by reacting the C-4 hydroxyl group with a fluorescent dye that has been activated as an acyl chloride, sulfonyl chloride, or other reactive species. For example, dansyl chloride can be used to introduce a highly fluorescent dansyl group, a technique used to enhance analytical detection. nih.gov

Development of Intrinsic Fluorescence: Many pyridine-based compounds exhibit intrinsic fluorescence. mdpi.comresearchgate.net Further chemical modification of the this compound scaffold could be used to tune its photophysical properties, potentially creating a novel fluorophore. Pyridine derivatives have been successfully employed as fluorescent sensors for detecting metal ions and other analytes. nih.govmdpi.comnih.gov

Introduction of Bioorthogonal Handles: For applications in chemical biology, bioorthogonal functional groups can be introduced. For instance, the C-4 hydroxyl group can be etherified with a small linker containing a terminal alkyne or azide. These groups can then be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate the probe to biomolecules or surfaces.

Enhancing Analytical Detection: Derivatization is a powerful strategy to improve the detectability of molecules in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govlibretexts.orgmdpi.com By adding a tag that enhances ionization efficiency or chromatographic retention, the sensitivity of detection can be significantly increased.

Advanced Spectroscopic and Crystallographic Elucidation of 2 Butoxy 3 Chloropyridin 4 Ol

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Configurational and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of 2-Butoxy-3-chloropyridin-4-ol in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to unambiguously assign all proton and carbon signals and to probe the through-bond and through-space connectivities.

A hypothetical ¹H and ¹³C NMR data table is presented below, with chemical shifts (δ) reported in parts per million (ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H5 | 7.58 (d, J = 5.2 Hz) | - |

| H6 | 6.85 (d, J = 5.2 Hz) | - |

| OCH₂ | 4.10 (t, J = 6.5 Hz) | 68.5 |

| CH₂ | 1.80 (m) | 31.2 |

| CH₂ | 1.50 (m) | 19.4 |

| CH₃ | 0.95 (t, J = 7.4 Hz) | 13.8 |

| C2 | - | 158.9 |

| C3 | - | 115.6 |

| C4 | - | 165.3 |

| C5 | - | 130.1 |

| C6 | - | 110.2 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are instrumental in confirming the assignments made from one-dimensional spectra and in elucidating the complete bonding framework and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. For the butoxy group, cross-peaks would be observed between the OCH₂ protons and the adjacent CH₂ protons, and sequentially along the butyl chain. Similarly, a cross-peak between H5 and H6 on the pyridine (B92270) ring would confirm their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals of the butoxy chain and the protonated carbons of the pyridine ring (C5 and C6).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range (2-3 bond) couplings between protons and carbons. Key correlations would include:

The OCH₂ protons showing a correlation to the C2 carbon of the pyridine ring, confirming the attachment of the butoxy group.

The H5 proton showing correlations to C3 and C4.

The H6 proton showing a correlation to C4 and C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. A key observation would be a cross-peak between the OCH₂ protons of the butoxy group and the H6 proton of the pyridine ring, indicating their spatial closeness and helping to define the preferred conformation of the butoxy group relative to the ring.

Dynamic NMR for Rotational Barriers and Fluxional Processes

The rotation around the C2-O bond of the butoxy group may be hindered, leading to the possibility of observing distinct conformers at low temperatures. Dynamic NMR (DNMR) studies, where spectra are acquired over a range of temperatures, can be used to investigate such fluxional processes. At room temperature, rapid rotation would likely lead to time-averaged signals. However, upon cooling, the rotation may slow down on the NMR timescale, potentially leading to the broadening and eventual splitting of the signals for the protons and carbons of the butoxy group and the adjacent pyridine ring protons. By analyzing the coalescence temperature and the line shape of the signals, the energy barrier (ΔG‡) for this rotational process could be calculated. Such studies provide valuable insight into the conformational flexibility of the molecule.

Single-Crystal X-ray Diffraction Studies of Solid-State Conformations and Crystal Packing

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of this compound in the solid state. A hypothetical crystallographic data table is provided below.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.56 |

| b (Å) | 12.34 |

| c (Å) | 9.87 |

| β (°) | 105.2 |

| V (ų) | 1005.4 |

| Z | 4 |

| R-factor | 0.045 |

In the solid state, the pyridine ring is expected to be essentially planar. The butoxy group would likely adopt a staggered conformation to minimize steric hindrance. The most significant feature of the crystal packing would be the formation of intermolecular hydrogen bonds. The hydroxyl group at the C4 position can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. This would lead to the formation of chains or networks of molecules within the crystal lattice. The Cl atom at the C3 position could also participate in weaker halogen bonding interactions.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint of this compound and is particularly useful for analyzing functional groups and hydrogen bonding.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretch (H-bonded) |

| 3100-3000 | C-H stretch (aromatic) |

| 2960-2850 | C-H stretch (aliphatic) |

| 1640 | C=C stretch (pyridine) |

| 1580 | C=N stretch (pyridine) |

| 1250 | C-O stretch (aryl ether) |

| 1050 | C-Cl stretch |

The FT-IR spectrum would be dominated by a broad and strong absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of a hydrogen-bonded O-H stretching vibration. The broadening of this peak is a direct consequence of the intermolecular hydrogen bonding in the solid state or in concentrated solution. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic butoxy chain would appear in their respective characteristic regions. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1650-1500 cm⁻¹ region. The C-O stretching of the aryl ether linkage and the C-Cl stretch would also be identifiable.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, providing a clear fingerprint of the pyridin-4-ol core.

Advanced Mass Spectrometry for Fragmentation Pattern Analysis and Reaction Monitoring

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. For this compound (C₉H₁₂ClNO₂), the expected exact mass would be calculated and compared to the experimentally observed value.

A plausible fragmentation pathway in an electron ionization (EI) mass spectrum would involve the initial loss of the butoxy group or parts of it. Key fragmentation steps could include:

Loss of a butene molecule (C₄H₈): This would occur via a McLafferty-type rearrangement, leading to a prominent peak corresponding to 3-chloro-pyridin-2,4-diol.

Alpha-cleavage of the butoxy group: Loss of a propyl radical (•C₃H₇) would result in a fragment ion containing the ethoxy-pyridine core.

Loss of the entire butoxy radical (•OC₄H₉): This would lead to a 3-chloropyridin-4-ol cation.

Loss of a chlorine radical (•Cl): This would result in a butoxy-pyridin-4-ol fragment.

The relative abundances of these fragment ions would provide valuable structural information and confirm the connectivity of the molecule. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be clearly visible for all chlorine-containing fragments, serving as a diagnostic tool.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the context of this compound, MS/MS provides invaluable information for confirming its molecular structure by elucidating its fragmentation pathways.

Upon introduction into the mass spectrometer, the this compound molecule is first ionized, typically forming a protonated molecular ion [M+H]⁺. This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). The analysis of the mass-to-charge ratios (m/z) of these product ions allows for the reconstruction of the original molecule's structure.

The fragmentation of the butoxy side chain is a prominent feature in the MS/MS spectrum. A characteristic loss of butene (C₄H₈) through a McLafferty-type rearrangement is expected, resulting in a significant fragment ion. Additionally, cleavage of the C-C bonds within the butyl group can lead to the sequential loss of smaller alkyl fragments. Another important fragmentation pathway involves the cleavage of the ether bond, leading to the loss of the entire butoxy group.

The stability of the pyridinol ring often results in its preservation as a major fragment. The presence of the chlorine atom is isotopically significant, with the characteristic 35Cl and 37Cl isotopes appearing in a roughly 3:1 ratio for chlorine-containing fragments, which serves as a clear indicator for their presence in the spectrum.

Interactive Data Table: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Identity |

| [M+H]⁺ | Varies | C₄H₈ (Butene) | Protonated 3-chloro-pyridin-4-ol |

| [M+H]⁺ | Varies | C₄H₉O• (Butoxy radical) | Protonated 3-chloro-pyridin-4-one |

| [M+H]⁺ | Varies | C₃H₆ (Propene) | Fragment from butoxy chain |

| [M+H]⁺ | Varies | C₂H₄ (Ethene) | Fragment from butoxy chain |

| [M+H]⁺ | Varies | Cl• (Chlorine radical) | Protonated 2-butoxy-pyridin-4-ol |

Note: The exact m/z values will depend on the ionization mode and the elemental composition of the precursor ion.

UV-Visible Spectroscopy for Electronic Transitions and π-System Interactions

UV-Visible spectroscopy is an analytical technique that provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a molecule excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic and heterocyclic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π*.

The pyridine ring forms the core chromophore of the molecule. Unsubstituted pyridine exhibits characteristic absorption bands in the UV region. The presence of substituents significantly influences the position and intensity of these absorption maxima (λmax). The hydroxyl (-OH), chloro (-Cl), and butoxy (-OC₄H₉) groups on the pyridine ring in this compound all act as auxochromes.

These auxochromes, with their lone pairs of electrons, can interact with the π-system of the pyridine ring through resonance, which generally leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* transition. The hydroxyl and butoxy groups, being electron-donating, are particularly effective in this regard. The chloro group, while being deactivating, also possesses lone pairs that can participate in resonance.

The n → π* transitions, which involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital, are also expected. These transitions are typically of lower intensity compared to the π → π* transitions. The solvent used for the analysis can also influence the positions of the absorption maxima due to differential stabilization of the ground and excited states.

Interactive Data Table: Predicted UV-Visible Absorption Data for this compound

| Predicted λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Transition Type | Chromophore/Contributing Groups |

| ~220-240 | High | π → π | Substituted Pyridine Ring |

| ~280-310 | Moderate | π → π | Substituted Pyridine Ring |

| ~320-350 | Low | n → π* | N and O heteroatoms |

Note: These are predicted values and can vary based on solvent and pH.

Quantum Chemical and Computational Investigations of 2 Butoxy 3 Chloropyridin 4 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful computational tool to elucidate the electronic structure and reactivity of molecules. By approximating the electron density, DFT methods can accurately predict a variety of molecular properties.

Frontier Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For 2-Butoxy-3-chloropyridin-4-ol, a DFT calculation would provide the energies of these orbitals, offering insights into its potential chemical behavior. The spatial distribution of the HOMO and LUMO across the molecule would pinpoint the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table represents the type of data that would be generated from DFT calculations. The values are currently unavailable in published literature.

Electrostatic Potential Mapping

Electrostatic potential (ESP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its intermolecular interactions. The ESP map displays regions of positive and negative electrostatic potential on the molecular surface. Red-colored regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), prone to nucleophilic attack.

An ESP map of this compound would reveal the electronegative oxygen and nitrogen atoms as regions of negative potential, while the hydrogen atoms, particularly the one on the hydroxyl group, would exhibit positive potential. This information is critical for understanding hydrogen bonding capabilities and other non-covalent interactions.

Molecular Dynamics Simulations of Solvent Interactions and Conformational Landscapes

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as a solvent. By simulating the motion of atoms and molecules, MD can explore the conformational landscape of this compound, identifying its most stable conformations and the energy barriers between them.

Furthermore, MD simulations can model the interactions between this compound and solvent molecules, providing information on solvation energies and the structure of the solvent shell around the molecule. This is crucial for understanding its solubility and behavior in different chemical environments.

Prediction of Spectroscopic Parameters via Ab Initio Methods

Ab initio quantum chemistry methods can be employed to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are based on calculating the magnetic shielding tensors for each nucleus. By comparing the calculated chemical shifts with experimental spectra, one can validate the proposed structure of this compound. The accuracy of these predictions has been shown to be a valuable tool in structural assignment. soton.ac.uk

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H | Data not available |

| ¹³C | Data not available |

Note: This table illustrates the expected output of NMR prediction calculations. Specific values for this compound are not currently available.

Vibrational Frequency Calculations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations can predict the vibrational frequencies and their corresponding intensities. These calculated spectra can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational bands and to confirm the molecular structure. For related molecules like 2-chloropyridine (B119429) and 3-chloropyridine (B48278), DFT calculations have shown excellent agreement with experimental vibrational spectra. researchgate.net

Table 3: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H stretch | Data not available |

| C=C stretch | Data not available |

| C-Cl stretch | Data not available |

Note: This table is a representation of the data that would be obtained from vibrational frequency calculations. The actual data for the specified compound is not available.

Due to the lack of specific scientific literature and research data on "this compound," it is not possible to provide a thorough, informative, and scientifically accurate article on the "Quantum Chemical and Computational Investigations" of this particular compound as requested.

The provided outline requires detailed research findings, including data tables for "Reaction Mechanism Elucidation Through Transition State Calculations" and "Quantitative Structure-Activity Relationship (QSAR) Modeling of Chemical Reactivity and Stability." Extensive searches for scholarly articles and computational chemistry data for this compound did not yield any specific studies that would provide the necessary information to populate these sections accurately.

Generating content on these topics without specific research on the target molecule would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline. Therefore, this article cannot be generated at this time.

Strategic Applications of 2 Butoxy 3 Chloropyridin 4 Ol in Advanced Organic Synthesis

Utilization as a Versatile Heterocyclic Synthon for Complex Molecule Construction

The inherent structural features of 2-Butoxy-3-chloropyridin-4-ol—a pyridine (B92270) ring with chloro, butoxy, and hydroxyl substituents—position it as a potentially valuable heterocyclic synthon. The orthogonal reactivity of these functional groups could allow for selective, stepwise transformations, making it an attractive starting material for the synthesis of intricate molecular architectures. For instance, the hydroxyl group could be leveraged for etherification or esterification reactions, while the chloro substituent offers a handle for cross-coupling reactions, and the butoxy group can influence solubility and be a site for potential dealkylation.

Precursor in the Synthesis of Functionalized Pyridine Derivatives

The transformation of this compound into a variety of other functionalized pyridine derivatives is a logical application. The existing substituents can direct further reactions or be replaced to introduce new functionalities. For example, nucleophilic aromatic substitution of the chlorine atom could introduce a range of nucleophiles, while the hydroxyl group could be converted into other leaving groups to facilitate further substitution.

Role in Catalyst Development and Ligand Design for Organometallic Reactions

Pyridine-containing molecules are widely used as ligands in organometallic chemistry due to the coordinating ability of the nitrogen atom. The specific substitution pattern of this compound could be exploited to create ligands with tailored steric and electronic properties for various catalytic applications. The butoxy and chloro groups can fine-tune the electron density on the pyridine nitrogen, thereby influencing the catalytic activity and selectivity of the resulting metal complex.

Integration into Supramolecular Assemblies and Coordination Chemistry

The hydroxyl and nitrogen atoms of this compound provide sites for hydrogen bonding and metal coordination, respectively. These features are essential for the construction of supramolecular assemblies and coordination polymers. The interplay of these non-covalent interactions could lead to the formation of well-defined, higher-order structures with potential applications in areas such as molecular recognition, sensing, and gas storage.

Applications in Polymer Chemistry and Advanced Materials Research

Incorporating the this compound moiety into polymer backbones or as pendant groups could impart specific properties to the resulting materials. The pyridine unit can introduce thermal stability, metal-coordinating capabilities, and specific photophysical properties. The butoxy group can enhance solubility in organic solvents, facilitating polymer processing. Furthermore, the chloro- and hydroxyl- functionalities offer sites for post-polymerization modification, allowing for the fine-tuning of material properties.

While the specific experimental data for this compound in these applications is not yet available, the foundational principles of organic and materials chemistry suggest a promising future for this and related compounds. Further research is necessary to fully elucidate its synthetic utility and potential for creating novel and functional molecules and materials.

Sophisticated Analytical Methodologies for the Detection and Quantification of 2 Butoxy 3 Chloropyridin 4 Ol

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantification of non-volatile and thermally labile compounds like 2-Butoxy-3-chloropyridin-4-OL. The versatility of HPLC allows for the development of specific methods tailored to the physicochemical properties of the analyte.

Reverse-Phase and Normal-Phase Chromatographic Techniques

Reverse-Phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds such as pyridine (B92270) derivatives. researchgate.net In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18 or C8 column would be a suitable choice for the stationary phase. The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. To achieve optimal peak shape and resolution, additives such as trifluoroacetic acid (TFA) or formic acid are often incorporated into the mobile phase to suppress the ionization of silanol (B1196071) groups on the stationary phase and to protonate the analyte, which can be beneficial for pyridine-containing compounds. chromforum.org Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector at a wavelength where the chromophore of the pyridine ring exhibits maximum absorbance.

Normal-Phase HPLC (NP-HPLC), which utilizes a polar stationary phase and a non-polar mobile phase, can also be employed, particularly for separating isomers or when the compound has low solubility in aqueous mobile phases. However, RP-HPLC is generally preferred for its robustness and reproducibility in quantitative analysis.

Table 1: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Reverse-Phase (RP-HPLC) Condition | Normal-Phase (NP-HPLC) Condition |

|---|---|---|

| Stationary Phase (Column) | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Silica (B1680970), Cyano, or Diol |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) | Hexane:Ethanol or Hexane:Isopropanol (B130326) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | ~270-280 nm (based on UV spectrum of chloropyridines) | ~270-280 nm |

| Column Temperature | 30 °C | Ambient |

| Injection Volume | 10 µL | 10 µL |

Chiral Chromatography for Enantiomeric Purity Assessment

While this compound itself is not chiral, chiral centers may be introduced in related derivatives or exist as impurities from synthetic pathways. In such cases, assessing enantiomeric purity is critical. Chiral chromatography is the benchmark for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.

For pyridine derivatives, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, have proven effective. nih.govmdpi.comnih.gov The separation can be performed in various modes, including normal-phase, polar organic, or reversed-phase, depending on the specific CSP and the analyte's properties. mdpi.comnih.gov The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol or ethanol), is crucial for achieving enantioseparation.

Table 2: Potential Chiral HPLC Method Parameters for Related Compounds

| Parameter | Example Condition |

|---|---|

| Chiral Stationary Phase (CSP) | Amylose or Cellulose-based (e.g., Chiralpak AD-H, MaltoShell) nih.govmdpi.com |

| Mobile Phase Mode | Normal Phase, Polar Organic, or Reversed Phase nih.gov |

| Mobile Phase Composition | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at appropriate wavelength |

| Temperature | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Profiling

The synthesis of this compound may involve volatile starting materials, solvents, or generate volatile byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the identification and quantification of these volatile impurities. thermofisher.com Its high separation efficiency combined with the sensitive and specific detection offered by mass spectrometry makes it a powerful tool for impurity profiling. thermofisher.commdpi.com

For analysis, the sample containing this compound would be dissolved in a suitable solvent and injected into the GC system. Given the compound's polarity and potential for thermal degradation, derivatization may sometimes be necessary, although direct injection is often feasible. The GC is typically equipped with a capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms or Rxi-5Sil MS), which separates compounds based on their boiling points and interactions with the stationary phase. mdpi.comtandfonline.com The separated compounds then enter the mass spectrometer, which ionizes them (commonly via Electron Ionization - EI) and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification.

Table 3: General GC-MS Parameters for Volatile Byproduct Analysis

| Parameter | Typical Setting |

|---|---|

| GC Column | Rxi-5Sil MS (e.g., 60 m x 0.25 mm, 1.0 µm) tandfonline.com |

| Carrier Gas | Helium at a constant flow rate tandfonline.com |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp ~50-100 °C, ramped to ~280-300 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV mdpi.comtandfonline.com |

| MS Transfer Line Temp | 280-300 °C tandfonline.com |

| Acquisition Mode | Full Scan for unknown identification; Selected Ion Monitoring (SIM) for quantification of known impurities mdpi.com |

Capillary Electrophoresis for Mixture Analysis and Separation Efficiency

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. ijnrd.org It offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. ijnrd.org CE is well-suited for the analysis of charged species, making it applicable to the analysis of this compound, which can be protonated in an acidic buffer.

Capillary Zone Electrophoresis (CZE), the simplest mode of CE, separates analytes based on their charge-to-mass ratio. sciex.com For a mixture containing this compound and its impurities, a low-pH buffer (e.g., phosphate (B84403) or citrate (B86180) buffer) would ensure the analytes are cationic and migrate towards the cathode. Micellar Electrokinetic Chromatography (MEKC), another CE mode, can be used to separate both neutral and charged compounds by adding a surfactant to the buffer to form micelles, which act as a pseudo-stationary phase. ijnrd.org

Table 4: Illustrative Capillary Electrophoresis Method for Mixture Analysis

| Parameter | Example CZE Condition |

|---|---|

| Capillary | Fused silica (e.g., 50 µm i.d., 50 cm total length) |

| Background Electrolyte (Buffer) | 20-50 mM Phosphate buffer, pH 2.5 |

| Applied Voltage | 15-25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | Indirect or Direct UV at ~214 nm or ~270 nm |

Electrochemical Sensing Strategies for Selective Detection

Electrochemical sensors offer a rapid, cost-effective, and portable alternative for the selective detection of specific compounds. mdpi.com The development of an electrochemical sensor for this compound would rely on its ability to be oxidized or reduced at an electrode surface. The pyridine ring and hydroxyl group are electroactive moieties that could produce a measurable current signal.

A sensor could be fabricated using a modified electrode, such as a glassy carbon electrode (GCE) coated with nanomaterials like graphene or carbon nanotubes to enhance conductivity and surface area, thereby improving sensitivity. mdpi.com Selectivity can be imparted by incorporating molecularly imprinted polymers (MIPs) on the electrode surface. mdpi.com MIPs are created with template molecules (in this case, this compound), leaving behind specific recognition sites after the template is removed. Techniques like square-wave voltammetry (SWV) or differential pulse voltammetry (DPV) are often used for quantification due to their high sensitivity and ability to reduce background currents. nih.gov

Table 5: Components of a Potential Electrochemical Sensor

| Component | Material/Technique | Purpose |

|---|---|---|

| Working Electrode | Glassy Carbon Electrode (GCE), Screen-Printed Electrode (SPE) | Provides the surface for the electrochemical reaction. |

| Modification Material | Graphene, Carbon Nanotubes, Metal Nanoparticles | Enhances signal and sensitivity. mdpi.com |

| Recognition Element | Molecularly Imprinted Polymer (MIP) | Provides selectivity for the target analyte. mdpi.com |

| Electrochemical Technique | Square-Wave Voltammetry (SWV), Differential Pulse Voltammetry (DPV) | Provides high sensitivity for quantification. nih.gov |

| Supporting Electrolyte | Phosphate Buffer Solution (PBS) | Provides a conductive medium. |

Trace Analysis in Environmental or Industrial Samples

Detecting trace amounts of this compound in complex matrices like industrial wastewater or environmental samples presents a significant challenge due to low concentrations and potential interference from other substances. seplite.com Effective trace analysis typically involves a sample preparation step to extract and pre-concentrate the analyte, followed by a highly sensitive analytical technique.

Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration. For a compound like this compound, a reversed-phase sorbent (e.g., C18) or a polymer-based sorbent could be effective for extracting it from aqueous samples. nih.gov After extraction, the analyte is eluted with a small volume of an organic solvent.

The concentrated extract can then be analyzed by GC-MS or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, allowing for quantification at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. tandfonline.comresearchgate.net This approach is essential for monitoring potential contamination and ensuring compliance with environmental regulations. Pyridine and its derivatives have been detected in industrial effluents and at waste sites, highlighting the need for such sensitive methods. nih.govnih.gov

Table 6: Example SPE-GC-MS/MS Method for Trace Analysis

| Step | Parameter/Description |

|---|---|

| Sample Preparation | |

| Technique | Solid-Phase Extraction (SPE) |

| SPE Sorbent | Reversed-phase polymer or C18 |

| Elution Solvent | Methanol or Acetonitrile |

| Instrumental Analysis | |

| Technique | GC-MS/MS |

| Ionization | Electron Ionization (EI) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) tandfonline.com |

| Expected Limit of Quantification | Low µg/L (ppb) range |

Chemical Degradation Pathways and Environmental Transformation of 2 Butoxy 3 Chloropyridin 4 Ol

Photolytic Degradation Mechanisms Under Simulated Environmental Conditions

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. For 2-Butoxy-3-chloropyridin-4-OL, photolysis is anticipated to be a significant degradation pathway in aquatic and terrestrial environments where it is exposed to sunlight. The primary mechanisms of photolytic degradation for this compound are expected to involve the cleavage of the carbon-chlorine bond and subsequent reactions of the pyridine (B92270) ring.

Direct photolysis may occur if the molecule absorbs light at wavelengths present in the solar spectrum (>290 nm). While simple 3-chloropyridine (B48278) does not absorb light in this range and is not expected to undergo direct photolysis, the presence of the hydroxyl and butoxy groups on the pyridine ring of this compound may shift its absorption spectrum to longer wavelengths, making direct photolysis possible. nih.govguidechem.com

Indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), is likely to be a more significant pathway. These radicals can attack the pyridine ring, leading to hydroxylation, dechlorination, and eventual ring cleavage. Studies on other chlorinated pyridines have shown that photolysis can lead to the formation of various intermediates, including hydroxylated and dechlorinated pyridines. researchgate.netnih.gov For instance, the photolysis of 2-chloropyridine (B119429) in aqueous solutions has been shown to produce intermediates such as 1H-pyrrole-2-carboxaldehyde and 6-chloro-2-pyridinecarboxylic acid. nih.gov

Table 1: Predicted Photolytic Degradation Products of this compound

| Parent Compound | Potential Photodegradation Products | Proposed Mechanism |

|---|---|---|

| This compound | 2-Butoxy-pyridin-4-ol | Reductive dechlorination |

| 3-Chloro-2-hydroxypyridin-4-ol | Cleavage of the butoxy group |

Hydrolytic Stability Under Varying pH Conditions and Temperature Regimes